molecular formula C9H9FOS B14050311 1-(2-Fluoro-5-mercaptophenyl)propan-1-one

1-(2-Fluoro-5-mercaptophenyl)propan-1-one

Katalognummer: B14050311
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: ABANOHZCYWTAKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoro-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol It is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Fluoro-5-mercaptophenyl)propan-1-one typically involves the introduction of the fluorine and mercapto groups onto the phenyl ring, followed by the attachment of the propanone moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination: Introduction of the fluorine atom onto the phenyl ring using reagents such as fluorine gas or other fluorinating agents.

    Thiol Addition: Introduction of the mercapto group through thiol addition reactions, often using thiol-containing reagents.

    Propanone Attachment: Formation of the propanone moiety through reactions involving propanone derivatives or related compounds.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

1-(2-Fluoro-5-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoro-5-mercaptophenyl)propan-1-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and mercapto group contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluoro-5-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-Fluoro-3-mercaptophenyl)propan-2-one: Similar structure but with different positions of the fluorine and mercapto groups.

    1-(2-Fluoro-4-mercaptophenyl)propan-1-one: Another isomer with the mercapto group in a different position.

    1-(2-Fluoro-5-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of a mercapto group.

Eigenschaften

Molekularformel

C9H9FOS

Molekulargewicht

184.23 g/mol

IUPAC-Name

1-(2-fluoro-5-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C9H9FOS/c1-2-9(11)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3

InChI-Schlüssel

ABANOHZCYWTAKK-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC(=C1)S)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.